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Compound of Interest

Compound Name:
2-n-(4-Aminobutyl)-amino-5-

bromopyridine

Cat. No.: B173213 Get Quote

This technical guide provides a comprehensive overview of the anticipated spectral data for 2-

N-(4-aminobutyl)amino-5-bromopyridine, a compound of interest in medicinal chemistry and

drug development. Due to the limited availability of direct experimental data for this specific

molecule in public databases, this document synthesizes information from closely related

structures, namely 2-amino-5-bromopyridine and compounds containing the 4-aminobutyl

moiety, to predict its characteristic spectral features. This guide is intended to serve as a

foundational resource for researchers in the synthesis, identification, and characterization of

this and similar compounds.

Introduction: The Structural and Spectroscopic
Landscape
2-N-(4-aminobutyl)amino-5-bromopyridine incorporates two key structural motifs: the 2-amino-

5-bromopyridine core and a flexible 4-aminobutyl side chain. The pyridine ring, substituted with

an amino group and a bromine atom, is a common scaffold in pharmacologically active

molecules. The aminobutyl chain provides a basic nitrogen center and conformational flexibility,

which can be crucial for molecular interactions. Understanding the spectral characteristics of

this compound is paramount for confirming its identity, assessing its purity, and elucidating its

structure.
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This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Mass

Spectrometry (MS), and Infrared (IR) spectroscopic data for 2-N-(4-aminobutyl)amino-5-

bromopyridine. The predictions are grounded in the established spectral properties of its

constituent fragments and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a

molecule. The predicted ¹H and ¹³C NMR spectra of 2-N-(4-aminobutyl)amino-5-bromopyridine

are detailed below.

Predicted ¹H NMR Data
The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the

pyridine ring and the aliphatic protons of the aminobutyl chain.
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment
Causality
Behind
Prediction

~8.1 Doublet 1H H-6 (Pyridine)

The proton at the

6-position is

adjacent to the

ring nitrogen and

is expected to be

the most

deshielded

aromatic proton.

~7.5
Doublet of

doublets
1H H-4 (Pyridine)

This proton is

coupled to both

H-3 and H-6,

leading to a more

complex splitting

pattern.

~6.5 Doublet 1H H-3 (Pyridine)

The proton at the

3-position is

shielded by the

amino group at

position 2.

~5.0 Broad singlet 1H NH (exocyclic)

The chemical

shift of the

secondary amine

proton can vary

depending on

solvent and

concentration.
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~3.3 Triplet 2H
-CH₂-NH- (side

chain)

These protons

are adjacent to

the secondary

amine and are

expected to be

deshielded.

~2.7 Triplet 2H
-CH₂-NH₂ (side

chain)

Protons adjacent

to the primary

amine.

~1.6 Multiplet 2H
-CH₂- (side

chain)

Central

methylene

protons in the

butyl chain.

~1.5 Multiplet 2H
-CH₂- (side

chain)

Central

methylene

protons in the

butyl chain.

~1.3 Broad singlet 2H -NH₂ (side chain)

The chemical

shift of primary

amine protons is

often broad and

can exchange

with deuterium in

D₂O.

Predicted ¹³C NMR Data
The carbon NMR spectrum will provide information on the number and electronic environment

of the carbon atoms.
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Chemical Shift (δ, ppm) Assignment
Causality Behind
Prediction

~158 C-2 (Pyridine)

Carbon attached to two

nitrogen atoms, highly

deshielded.

~148 C-6 (Pyridine)
Aromatic carbon adjacent to

the ring nitrogen.

~140 C-4 (Pyridine)
Aromatic carbon deshielded by

the adjacent bromine atom.

~110 C-5 (Pyridine)
Carbon directly attached to the

bromine atom.

~108 C-3 (Pyridine)
Aromatic carbon shielded by

the amino group.

~42 -CH₂-NH- (side chain)
Aliphatic carbon adjacent to

the secondary amine.

~40 -CH₂-NH₂ (side chain)
Aliphatic carbon adjacent to

the primary amine.

~28 -CH₂- (side chain) Central methylene carbon.

~26 -CH₂- (side chain) Central methylene carbon.

Experimental Protocol for NMR Data Acquisition
A detailed methodology for acquiring high-quality NMR spectra is crucial for structural

verification.

Sample Preparation:

Accurately weigh 5-10 mg of the 2-N-(4-aminobutyl)amino-5-bromopyridine sample for ¹H

NMR, or 20-50 mg for ¹³C NMR.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

DMSO-d₆, CDCl₃) in a clean, dry NMR tube.
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Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if

necessary.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (0 ppm).

Spectrometer Setup and Data Acquisition:

Insert the prepared NMR tube into the spectrometer.

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

Acquire the ¹H NMR spectrum using standard pulse sequences. A sufficient number of scans

should be averaged to obtain a good signal-to-noise ratio.

Acquire the ¹³C NMR spectrum, often requiring a larger number of scans due to the lower

natural abundance of the ¹³C isotope.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound, which is critical for confirming its elemental composition.

Predicted Mass Spectrum Data
The mass spectrum of 2-N-(4-aminobutyl)amino-5-bromopyridine is expected to show a

characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an

approximate 1:1 ratio).
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m/z (predicted) Assignment
Causality Behind
Prediction

244/246 [M+H]⁺

Molecular ion peak with the

characteristic 1:1 isotopic

pattern for bromine.

172/174 [M - C₄H₁₀N]⁺

Fragmentation corresponding

to the loss of the aminobutyl

side chain.

94 [C₅H₆N₂]⁺

Fragment corresponding to the

aminopyridine core after loss

of bromine.

Experimental Protocol for MS Data Acquisition
Sample Preparation:

Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as

methanol or acetonitrile.

The solution may be introduced into the mass spectrometer via direct infusion or through a

liquid chromatography (LC) system.

Data Acquisition (Electrospray Ionization - ESI):

Set the mass spectrometer to operate in positive ion mode to detect the protonated molecule

[M+H]⁺.

Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas

temperature) to achieve a stable and intense signal.

Acquire the full scan mass spectrum over an appropriate m/z range (e.g., 50-500 Da).

For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by

selecting the molecular ion peak and subjecting it to collision-induced dissociation (CID) to

observe the fragmentation pattern.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.

Predicted IR Data
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Frequency Range
(cm⁻¹)

Vibrational Mode Functional Group
Causality Behind
Prediction

3400-3250

N-H stretch

(asymmetric and

symmetric)

Primary and

secondary amines

Characteristic

stretching vibrations

for N-H bonds in both

the amino group on

the pyridine ring and

the aminobutyl side

chain.[1]

3100-3000 C-H stretch (aromatic) Pyridine ring

Typical C-H stretching

vibrations for aromatic

rings.

2950-2850 C-H stretch (aliphatic) Butyl chain

Characteristic

stretching vibrations

for C-H bonds in the

methylene groups of

the side chain.

1640-1600 N-H bend Primary amine
Scissoring vibration of

the -NH₂ group.[1]

1600-1450 C=C and C=N stretch Pyridine ring

Aromatic ring

stretching vibrations.

[2][3]

1330-1260 C-N stretch Aromatic amine

Stretching of the bond

between the pyridine

ring and the exocyclic

nitrogen.[1]

~1100 C-N stretch Aliphatic amine

C-N stretching

vibration of the

aminobutyl chain.

850-750 C-H bend (out-of-

plane)

Pyridine ring Bending vibrations of

the aromatic C-H

bonds, indicative of
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the substitution

pattern.

600-500 C-Br stretch Bromo-aromatic

Characteristic

stretching vibration for

the carbon-bromine

bond.

Experimental Protocol for IR Data Acquisition
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean before use by wiping it with a suitable solvent (e.g.,

isopropanol) and allowing it to dry completely.

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

Collect a background spectrum of the empty ATR setup.

Collect the sample spectrum. A sufficient number of scans (e.g., 16 or 32) should be co-

added to obtain a high-quality spectrum.

The resulting spectrum is typically displayed as transmittance or absorbance versus

wavenumber (cm⁻¹).

Workflow for Spectroscopic Analysis
The following diagram illustrates a generalized workflow for the comprehensive spectroscopic

analysis of 2-N-(4-aminobutyl)amino-5-bromopyridine.
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Caption: A generalized workflow for the spectroscopic analysis of a synthesized compound.

Conclusion
This technical guide provides a detailed predictive analysis of the NMR, MS, and IR spectral

data for 2-N-(4-aminobutyl)amino-5-bromopyridine. The provided protocols offer a robust

framework for the experimental acquisition of this data. By combining these predicted spectral

features with rigorous experimental verification, researchers can confidently confirm the

structure and purity of this compound, facilitating its application in further scientific endeavors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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